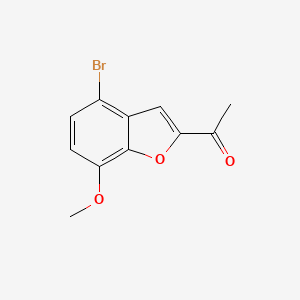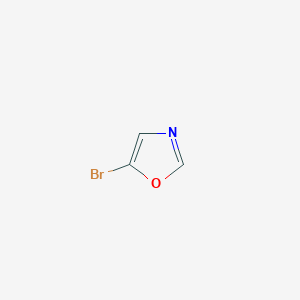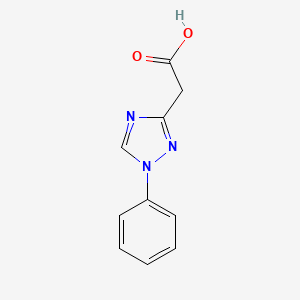![molecular formula C18H26N2O2 B1343081 8-Bencil-3,8-diazabiciclo[3.2.1]octano-3-carboxilato de terc-butilo CAS No. 201162-52-9](/img/structure/B1343081.png)
8-Bencil-3,8-diazabiciclo[3.2.1]octano-3-carboxilato de terc-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate is a chemical of interest in the field of organic chemistry, particularly in the synthesis of pharmaceuticals. While the provided papers do not directly discuss this exact compound, they do provide insights into similar bicyclic structures and their synthesis, which can be informative for understanding the tert-butyl compound .
Synthesis Analysis
The synthesis of related compounds involves key steps such as iodolactamization, which is used to produce highly functionalized bicyclic structures. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using iodolactamization as a crucial step . This method could potentially be adapted for the synthesis of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate by modifying the starting materials and reaction conditions to fit the structural requirements of the target molecule.
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis . These methods provide detailed information about the atomic arrangement and stereochemistry of the molecules. For example, the crystal structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring . Such structural analyses are essential for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The reactivity of bicyclic compounds can be influenced by their structural features, such as the presence of diazabicyclo[2.2.2]octane moieties. The paper discussing the geometry changes upon electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes provides insights into the electronic properties and reactivity of these structures . Understanding the behavior of these compounds under oxidative conditions can inform the development of new reactions and applications for tert-butyl diazabicyclo[3.2.1]octane derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of bicyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The provided papers do not directly discuss the properties of tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate, but they do describe the characterization of similar compounds. For instance, the density and crystal system of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate were determined through X-ray diffraction analysis . These properties are crucial for the practical handling and application of the compound in a laboratory or industrial setting.
Aplicaciones Científicas De Investigación
Preparación de pirrolo[2,3-b]piridinas sustituidas
Este compuesto se utiliza en la preparación de pirrolo[2,3-b]piridinas sustituidas . Estas pirrolopiridinas son importantes porque pueden suprimir el estrés tóxico del retículo endoplásmico , que es una condición que ocurre cuando hay una acumulación de proteínas mal plegadas en el retículo endoplásmico.
Núcleo central de los alcaloides tropánicos
El andamiaje de 8-azabiciclo[3.2.1]octano, que es parte de este compuesto, es el núcleo central de la familia de alcaloides tropánicos . Estos alcaloides exhiben una amplia gama de interesantes actividades biológicas . Por lo tanto, la investigación dirigida a la preparación de esta estructura básica de manera estereoselectiva ha atraído la atención de muchos investigadores .
Intermedio para otros compuestos
Este compuesto también puede servir como intermedio para la síntesis de otros compuestos . Por ejemplo, se puede utilizar en la preparación de ácido 3-bencil-3,8-diaza-biciclo[3.2.1]octano-8-carboxílico , que se puede utilizar posteriormente en varias reacciones químicas.
Safety and Hazards
Direcciones Futuras
The compound’s use in the preparation of substituted pyrrolo [2,3-b]pyridines for suppressing toxic endoplasmic reticulum stress and in the preparation of isoquinolinone derivatives and pharmaceutical compounds thereof for prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases suggests potential future directions in pharmaceutical research and development.
Propiedades
IUPAC Name |
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)19-12-15-9-10-16(13-19)20(15)11-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTBQVLOYUBQHEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC(C1)N2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70619825 |
Source


|
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
201162-52-9 |
Source


|
| Record name | tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70619825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[3-(5-Amino-3-tert-butyl-pyrazol-1-yl)-phenyl]-methanol](/img/structure/B1343037.png)
